Benzenemethanamine, 3-iodo-N-methyl-
Description
Benzenemethanamine, 3-iodo-N-methyl- (C₈H₁₀IN), is a substituted benzylamine derivative characterized by an iodine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom of the methanamine moiety. For example, N-ethyl-3-iodobenzenemethanamine (C₉H₁₂IN, CAS 90389-94-9) shares the 3-iodo substitution but differs in the N-ethyl group instead of N-methyl .
Properties
IUPAC Name |
1-(3-iodophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWRCDFFVBCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238123 | |
| Record name | Benzenemethanamine, 3-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-93-8 | |
| Record name | 3-Iodo-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-iodo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-iodo-N-methyl-, typically involves the iodination of N-methylbenzenemethanamine. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production methods for Benzenemethanamine, 3-iodo-N-methyl-, may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: Benzenemethanamine, 3-iodo-N-methyl-, can undergo oxidation reactions where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the iodine atom or to convert the amine group to an amide.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrobenzenemethanamine derivatives.
Reduction: Amide derivatives or deiodinated products.
Substitution: Hydroxybenzenemethanamine, aminobenzenemethanamine, or alkylbenzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, 3-iodo-N-methyl-, has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-iodo-N-methyl-, involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can form strong interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of benzenemethanamine derivatives, highlighting differences in substituents and molecular properties:
Key Observations :
Physical-Chemical Properties
Limited direct data exist for the target compound, but trends can be extrapolated:
- Boiling Points :
- Solubility : N-methyl groups (as in the target compound) generally enhance water solubility compared to N-ethyl or N-benzyl derivatives .
Biological Activity
Benzenemethanamine, 3-iodo-N-methyl- (CAS No. 90389-93-8) is an organic compound characterized by an iodine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C8H10IN
- Molecular Weight : 247.08 g/mol
- IUPAC Name : 3-Iodo-N-methylbenzenemethanamine
The structure of Benzenemethanamine, 3-iodo-N-methyl- allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that Benzenemethanamine, 3-iodo-N-methyl- exhibits notable antimicrobial activity. The presence of the iodine atom enhances its reactivity with biological molecules, potentially leading to the disruption of microbial cell functions. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for further exploration in antimicrobial therapies.
Anticancer Potential
The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit certain cancer cell lines. The mechanism is believed to involve the compound's interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. For instance, iodine-containing compounds have been noted for their ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death .
The biological activity of Benzenemethanamine, 3-iodo-N-methyl- is thought to be mediated through:
- Enzyme Inhibition : The iodine atom may form strong interactions with enzyme active sites, leading to inhibition.
- Cell Membrane Penetration : The methyl group enhances lipophilicity, allowing better penetration into cell membranes.
- Disruption of Cellular Processes : The compound may interfere with various cellular processes critical for microbial and cancer cell survival.
Case Studies
-
Antimicrobial Activity Study :
- A study demonstrated that derivatives of benzenemethanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between iodine substitution and increased antimicrobial efficacy.
- Anticancer Activity Assessment :
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Benzenemethanamine, 3-iodo-N-methyl- | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| Benzenemethanamine, N-methyl | Low | Minimal | Less reactive due to absence of iodine |
| Benzenemethanamine, 4-iodo-N-methyl- | High | Moderate | Similar mechanisms as 3-iodo variant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
